Ikshusterol

Übersicht

Beschreibung

Sancyclin, auch bekannt als 6-Desoxy-6-dimethyl-Tetracyclin, ist ein Mitglied der Tetracyclin-Klasse von Antibiotika. Diese Verbindung zeichnet sich durch ihre breite antibakterielle Aktivität aus und wird in verschiedenen wissenschaftlichen und medizinischen Anwendungen eingesetzt. Sancyclin ist von Tetracyclin abgeleitet und wurde umfassend auf seine strukturellen und funktionellen Eigenschaften untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Sancyclin umfasst die Hydrierung einer Vorläuferverbindung in Gegenwart eines Katalysators. Eine übliche Methode beinhaltet die Verwendung von Ledermycin als Ausgangsmaterial, das in einem Ethanol-Schwefelsäure-System mit einem Palladium auf Kohlenstoff (Pd/C)-Katalysator hydriert wird . Die Reaktion wird unter hohem Druck durchgeführt, und das Produkt wird durch Kristallisation gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Sancyclin folgt ähnlichen Synthesewegen, ist aber für höhere Ausbeute und Reinheit optimiert. Der Prozess beinhaltet die Verwendung von Mischlösungsmitteln (Alkohol und Säure) und einer Wasserstoffatmosphäre unter Einwirkung eines Katalysators. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Nebenprodukte zu minimieren und eine hohe Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Sancyclin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sancyclin kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um andere Tetracyclin-Analoga zu liefern.

Substitution: Sancyclin kann Substitutionsreaktionen eingehen, insbesondere an der Dimethylaminogruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Hydrierung mit Pd/C- oder Rhodium-Katalysatoren.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Tetracyclin-Derivate, die jeweils einzigartige antibakterielle Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Sancyclin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese anderer Tetracyclin-Derivate verwendet.

Biologie: Wird auf seine Auswirkungen auf die bakterielle Proteinsynthese und Resistenzmechanismen untersucht.

Medizin: Wird zur Behandlung von bakteriellen Infektionen eingesetzt, insbesondere solchen, die gegenüber anderen Antibiotika resistent sind.

Wirkmechanismus

Sancyclin übt seine antibakterielle Wirkung aus, indem es die Proteinsynthese in Bakterien hemmt. Es bindet an die 30S-ribosomale Untereinheit und verhindert die Anlagerung von Aminoacyl-tRNA an die ribosomale A-Stelle. Diese Wirkung hemmt die Addition von Aminosäuren an die wachsende Polypeptidkette und stoppt effektiv das bakterielle Wachstum . Die molekularen Ziele umfassen das bakterielle Ribosom und die zugehörige Proteinsynthese-Maschinerie.

Analyse Chemischer Reaktionen

Types of Reactions

Sancycline undergoes various chemical reactions, including:

Oxidation: Sancycline can be oxidized to form different derivatives.

Reduction: The compound can be reduced under specific conditions to yield other tetracycline analogs.

Substitution: Sancycline can undergo substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogenation using Pd/C or rhodium catalysts.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various tetracycline derivatives, each with unique antibacterial properties .

Wissenschaftliche Forschungsanwendungen

Sancycline has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other tetracycline derivatives.

Biology: Studied for its effects on bacterial protein synthesis and resistance mechanisms.

Medicine: Used in the treatment of bacterial infections, particularly those resistant to other antibiotics.

Wirkmechanismus

Sancycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A site. This action inhibits the addition of amino acids to the growing polypeptide chain, effectively halting bacterial growth . The molecular targets include the bacterial ribosome and associated protein synthesis machinery.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tetracyclin: Die Stammverbindung, von der Sancyclin abgeleitet ist.

Doxycyclin: Ein weit verbreitetes Tetracyclin-Antibiotikum mit ähnlichen Strukturmerkmalen.

Minocyclin: Ein weiteres Tetracyclin-Derivat mit verbesserter antibakterieller Aktivität.

Einzigartigkeit von Sancyclin

Sancyclin ist aufgrund seiner strukturellen Modifikationen einzigartig, die spezifische antibakterielle Eigenschaften verleihen und die Empfindlichkeit gegenüber Resistenzmechanismen reduzieren. Im Gegensatz zu einigen anderen Tetracyclinen behält Sancyclin seine Aktivität gegenüber einer größeren Bandbreite an Bakterienstämmen bei .

Biologische Aktivität

Ikshusterol, a phytochemical primarily isolated from the roots of Clematis gouriana, has garnered attention for its diverse biological activities, particularly its inhibitory effects on phospholipase A2 (PLA2) enzymes. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

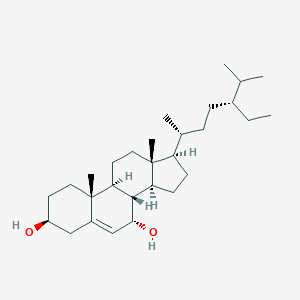

Chemical Structure and Properties

This compound is a steroidal compound characterized by its unique chemical structure. It belongs to a class of compounds known for their bioactive properties. The molecular formula is C27H46O3, and it has been identified as a 3-O-glucoside derivative, which enhances its solubility and bioavailability in biological systems.

Biological Activities

1. Inhibition of Phospholipase A2:

this compound exhibits significant inhibitory activity against PLA2, an enzyme commonly associated with snake venom that contributes to neurotoxicity and myotoxicity. Research indicates that this compound can effectively inhibit the enzymatic activity of PLA2, thereby mitigating the harmful effects of snake venoms on biological tissues .

2. Antimicrobial Activity:

Studies have demonstrated that this compound possesses antimicrobial properties against various gram-negative bacteria, although it shows limited effectiveness against Pseudomonas aeruginosa. This suggests potential applications in treating infections caused by susceptible bacterial strains .

3. Anti-inflammatory Effects:

this compound has been linked to anti-inflammatory activities, which may be attributed to its ability to modulate immune responses and reduce inflammatory mediators. This property could be beneficial in conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| PLA2 Inhibition | Competitive inhibition of PLA2 | |

| Antimicrobial | Disruption of bacterial cell membranes | |

| Anti-inflammatory | Modulation of cytokine production |

Case Studies

Case Study 1: PLA2 Inhibition in Snake Venom Models

A study conducted on the effects of this compound on snake venom PLA2 demonstrated a significant reduction in enzyme activity when treated with varying concentrations of this compound. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition . This finding underscores the potential for using this compound as a therapeutic agent in managing snakebite envenomations.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of this compound against clinical isolates of gram-negative bacteria. The results showed that this compound effectively inhibited the growth of several strains, suggesting its potential as a natural antimicrobial agent .

Eigenschaften

IUPAC Name |

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-27,30-31H,7-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJVFYZNUGGHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ikshusterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34427-61-7 | |

| Record name | Ikshusterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 - 133 °C | |

| Record name | Ikshusterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is ikshusterol and where has it been found naturally?

A1: this compound is a steroid compound. It has been identified in the pollen of the oriental arborvitae tree (Biota orientalis (L.) ENDL.) []. It was also found alongside another steroid, daucosterol, in the roots of Adenophora wawreana Zahibr, a plant used in traditional Chinese medicine [].

Q2: What is the molecular formula and structure of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula or weight of this compound, they do mention its close relative, epi-ikshusterol. Epi-ikshusterol is also known as stigmast-5-ene-3β,7β-diol. This information suggests that this compound likely possesses a similar steroidal structure with variations in the position and orientation of hydroxyl (-OH) groups. Further investigation into specific databases or literature focused on this compound is needed to confirm its exact molecular formula and weight.

Q3: What analytical techniques were employed to isolate and characterize this compound?

A4: The researchers primarily used a combination of chromatography and spectroscopy techniques. Chromatography, specifically silica gel chromatography, was employed for separating this compound from other compounds present in the plant extracts []. Following isolation, spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13CNMR), and Mass Spectrometry (MS), were crucial in elucidating its structure and confirming its identity []. These methods are standard practices in natural product chemistry for the isolation and structural characterization of novel compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.